molecular formula C41H78ClNO4 B15145179 DODAP (hydrochloride)

DODAP (hydrochloride)

Cat. No.: B15145179
M. Wt: 684.5 g/mol
InChI Key: NFPPFFMLWUZJIZ-JDVCJPALSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-Dioleoyl-3-dimethylammonium propane (hydrochloride), commonly known as DODAP (hydrochloride), is an ionizable cationic lipid. It is widely recognized for its low cytotoxicity and high transfection efficiency, making it a valuable component in the field of nanomedicine. DODAP (hydrochloride) is neutral at physiological pH but acquires a positive charge in the endosomal body due to protonation of free amines at pH below its pKa.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DODAP (hydrochloride) typically involves the reaction of 1,2-dioleoyl-sn-glycero-3-phosphocholine with dimethylamine under specific conditions. The reaction is carried out in an organic solvent such as chloroform or methanol, followed by purification through column chromatography .

Industrial Production Methods

Industrial production of DODAP (hydrochloride) involves scalable synthetic chemistry and established engineering formulation methods. The process includes the synthesis of the ionizable lipid, preparation of lipid nanoparticles by pipette, vortex, and microfluidic mixing methods, and physical characterization .

Chemical Reactions Analysis

Types of Reactions

DODAP (hydrochloride) undergoes various chemical reactions, including:

    Oxidation: DODAP can be oxidized by treating it with hydrogen peroxide (H2O2) and incubating at room temperature.

    Reduction: Reduction reactions are less common but can be achieved under specific conditions.

    Substitution: Substitution reactions involve the replacement of functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) is commonly used as an oxidizing agent.

    Substitution: Various nucleophiles can be used depending on the desired substitution.

Major Products Formed

    Oxidation: Oxidized forms of DODAP, which may include covalent modifications of ribonucleotides.

    Substitution: Substituted derivatives of DODAP with different functional groups.

Scientific Research Applications

DODAP (hydrochloride) has a wide range of scientific research applications, including:

    Chemistry: Used as a component in lipid-polymer hybrid nanoparticles for encapsulating biologically active molecules.

    Biology: Employed in gene delivery systems for mRNA, siRNA, and plasmid DNA.

    Medicine: Utilized in the development of vaccines and therapeutic approaches for diseases.

    Industry: Applied in the formulation of lipid nanoparticles for drug delivery.

Mechanism of Action

DODAP (hydrochloride) exerts its effects through electrostatic interactions with anionic lipids present in the endosomal membrane. These interactions trigger the release of nucleic acids, promoting membrane cleavage of the non-bilayer structure and enabling intracellular delivery of nucleic acids. The ionizable head groups of DODAP acquire a positive charge in acidic conditions, facilitating the release of genetic material into the target cells .

Comparison with Similar Compounds

Similar Compounds

    1,2-Dioleoyl-3-trimethylammonium-propane (DOTAP): Another ionizable cationic lipid with similar applications in gene delivery.

    1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE): Used as a helper lipid in gene therapies.

Uniqueness

DODAP (hydrochloride) is unique due to its high transfection efficiency and low cytotoxicity. Its ability to acquire a positive charge in acidic conditions makes it particularly effective in endosomal escape and intracellular delivery of nucleic acids.

Properties

Molecular Formula

C41H78ClNO4

Molecular Weight

684.5 g/mol

IUPAC Name

[3-(dimethylamino)-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate;hydrochloride

InChI

InChI=1S/C41H77NO4.ClH/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-40(43)45-38-39(37-42(3)4)46-41(44)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2;/h19-22,39H,5-18,23-38H2,1-4H3;1H/b21-19-,22-20-;

InChI Key

NFPPFFMLWUZJIZ-JDVCJPALSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OCC(CN(C)C)OC(=O)CCCCCCC/C=C\CCCCCCCC.Cl

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(CN(C)C)OC(=O)CCCCCCCC=CCCCCCCCC.Cl

Origin of Product

United States

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